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Compound of Interest

Compound Name: N-Cbz-N-methyl-L-leucine

Cat. No.: B554300

An In-Depth Technical Guide to (2S)-4-methyl-2-
[methyl(phenylmethoxycarbonyl)amino]pentanoic acid: Synthesis, Characterization, and
Application in Advanced Drug Development

This guide provides a comprehensive technical overview of (2S)-4-methyl-2-
[methyl(phenylmethoxycarbonyl)amino]pentanoic acid, a key synthetic building block in modern
medicinal chemistry. Targeted at researchers, scientists, and professionals in drug development,
this document delves into the compound's chemical properties, provides a detailed, field-proven
synthesis protocol, and explores its significant role in the creation of potent therapeutic agents.

Introduction: A Versatile N-Methylated Amino Acid
Derivative

(2S)-4-methyl-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid, also known by its
common synonyms Cbz-N-methyl-L-leucine and Z-N-Me-Leu-OH, is a synthetic derivative of the
natural amino acid L-leucine.[1][2] The presence of a methyl group on the alpha-amino nitrogen
and a benzyloxycarbonyl (Cbz or Z) protecting group makes it a valuable intermediate in peptide
synthesis and the development of complex molecular architectures.[2]

The N-methylation is a critical structural modification in medicinal chemistry. It imparts unique
properties to peptides and peptidomimetics, such as increased resistance to enzymatic
degradation by proteases, which enhances the metabolic stability and in vivo half-life of peptide-
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based drugs. Furthermore, N-methylation restricts the conformational flexibility of the peptide
backbone, which can lead to more defined secondary structures and potentially improve binding
affinity and selectivity for biological targets.

This compound typically appears as a white to light yellow solid or crystalline powder and is
soluble in several organic solvents, including ethanol, dichloromethane, chloroform, and DMSO.

[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of Cbz-N-methyl-L-leucine is presented in
Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

Property Value Source
Molecular Formula C15H21NOa [1][3]
Molecular Weight 279.33 g/mol [1][3]
Melting Point 74-75 °C [1]
Appearance White to light yellow solid [1]

Soluble in ethanol,

Solubility dichloromethane, chloroform, [1]12]
DMSO
CAS Number 33099-08-0 [1][3]

Synthesis of Chz-N-methyl-L-leucine: A Validated
Protocol

The synthesis of Cbz-N-methyl-L-leucine is achieved through the N-methylation of its precursor,
Cbz-L-leucine. The following protocol is a robust and validated method adapted from established
procedures for the N-methylation of Cbz-protected amino acids. It employs sodium hydride as a
strong base to deprotonate the amide nitrogen, followed by quenching with methyl iodide.

Experimental Protocol
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Materials:

e Cbz-L-leucine (1 equivalent)

e Anhydrous Tetrahydrofuran (THF)

e Sodium Hydride (NaH), 60% dispersion in mineral oil (3.3 equivalents)

o Methyl lodide (CHsl) (8.4 equivalents)

e Deionized Water (ice-cold)

o Diethyl Ether

e 1 M Hydrochloric Acid (HCI)

o Ethyl Acetate

e Saturated Sodium Thiosulfate Solution

e Anhydrous Sodium Sulfate (NazS0a)

e Argon or Nitrogen gas supply

Procedure:

e Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add Cbz-L-leucine to a flame-
dried round-bottom flask equipped with a magnetic stir bar. Add anhydrous THF to dissolve the
starting material.

o Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the 60% sodium
hydride dispersion in portions to the stirred solution.

o Expert Insight: The portion-wise addition of sodium hydride is crucial to control the
exothermic reaction and the evolution of hydrogen gas.

e Stirring: Stir the resulting mixture at 0 °C for 30 minutes to ensure complete deprotonation.
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» Methylation: Add methyl iodide to the reaction mixture. Remove the ice bath and allow the
reaction to warm to room temperature. Stir overnight.

» Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by adding
ice-cold deionized water.

o Extraction (1): Transfer the mixture to a separatory funnel and extract with diethyl ether (2x).
This step removes the mineral oil from the sodium hydride dispersion and other non-polar
impurities. The product remains in the aqueous layer as the carboxylate salt.

 Acidification: Carefully acidify the aqueous layer to a pH of approximately 1.5 with 1 M HCI.
The product will now be protonated and will partition into the organic phase.

o Extraction (2): Extract the acidified aqueous layer with ethyl acetate (3x).

e Washing: Combine the organic extracts and wash with a saturated sodium thiosulfate solution
to remove any residual iodine, followed by a wash with brine.

» Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure to yield the crude product.

 Purification: The resulting product can be purified by crystallization to obtain the final Cbz-N-
methyl-L-leucine.

Synthesis Workflow Diagram

Click to download full resolution via product page

Caption: Workflow for the synthesis of Cbz-N-methyl-L-leucine.
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Characterization and Analytical Methods

While experimental spectra for (2S)-4-methyl-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic
acid are not readily available in the public domain, characterization would typically involve a suite
of analytical techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are essential for
structural elucidation. Predicted chemical shifts can serve as a useful guide for researchers.

e Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the
molecular weight and elemental composition.

» High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to assess the
purity of the synthesized compound. A reverse-phase column with a mobile phase of
acetonitrile and water with an acid modifier is a common starting point for analysis.

o Optical Rotation: As a chiral compound, its specific rotation would be measured to confirm the
stereochemical integrity.

Applications in Drug Development: A Key
Component of Potent Payloads

Cbz-N-methyl-L-leucine and its derivatives are crucial intermediates in the synthesis of complex,
biologically active molecules, particularly in the field of oncology.

Synthesis of Auristatin Analogs for Antibody-Drug
Conjugates (ADCs)

One of the most significant applications of N-methylated amino acids like Cbz-N-methyl-L-leucine
is in the synthesis of dolastatin and auristatin analogs. These are highly potent cytotoxic agents
that, due to their extreme toxicity, are often used as payloads in Antibody-Drug Conjugates
(ADCs).

ADCs are a class of targeted therapies designed to deliver cytotoxic agents directly to cancer
cells. They consist of three main components:

¢ An antibody that specifically targets an antigen on the surface of cancer cells.
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e A highly potent cytotoxic payload.
¢ A chemical linker that connects the antibody to the payload.

Monomethyl auristatin F (MMAF) is a synthetic analog of dolastatin 10 and a widely used ADC
payload. The synthesis of MMAF and its derivatives often incorporates N-methylated amino
acids. Recent studies have focused on creating novel MMAF analogs by modifying different parts
of the molecule to improve its properties, and Cbz-N-methyl-L-leucine is a valuable building block
in these synthetic efforts. For example, substituting the valine residue at the P1 position of MMAF
with other amino acids, including N-methylated leucine, is a strategy to enhance cytotoxicity and
develop new ADC payloads.

Role in Peptide Synthesis

The Cbz protecting group is instrumental in peptide synthesis, preventing unwanted side
reactions at the alpha-amino group. It allows for selective deprotection under specific conditions,
typically catalytic hydrogenation, which is a mild method that does not affect other functional
groups. This precise control is fundamental for building peptide chains with the correct sequence
and stereochemistry, a critical requirement for biologically active peptides.

Safety and Handling

Limited safety information is available for (2S)-4-methyl-2-
[methyl(phenylmethoxycarbonyl)amino]pentanoic acid. Therefore, standard laboratory safety
protocols should be strictly followed.[2]

o Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses,
gloves, and a lab coat.

o Handling: Avoid direct contact with skin and eyes. Handle in a well-ventilated area or a fume
hood.

o Storage: Store in a tightly sealed container in a cool, dry place, away from heat and ignition
sources.[2] Recommended storage is at 2-8°C.

Conclusion
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(2S)-4-methyl-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid is a valuable and versatile
building block for researchers and scientists in drug development. Its unique structural features,
particularly the N-methylation, provide a strategic advantage in designing peptide-based
therapeutics with enhanced metabolic stability and conformational rigidity. The detailed synthetic
protocol provided in this guide offers a reliable method for its preparation, and its application in
the synthesis of potent ADC payloads like auristatin analogs underscores its importance in the
development of next-generation cancer therapies. As the field of targeted therapeutics continues
to evolve, the demand for such specialized chemical intermediates is expected to grow, making a
thorough understanding of their synthesis and application essential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate
protocols, we make no warranties, express or implied, regarding the fitness of this product for
every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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